molecular formula C13H25NO2 B1210210 4-Nonanoylmorpholine CAS No. 5299-64-9

4-Nonanoylmorpholine

Cat. No. B1210210
CAS RN: 5299-64-9
M. Wt: 227.34 g/mol
InChI Key: NBRDJXSTGSUITP-UHFFFAOYSA-N
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Description

4-Nonanoylmorpholine was first synthesized in 1954 by L. M. Rice, from morpholine and acyl chloride of pelargonic acid . It is a liquid insoluble in water and soluble in polar organic solvents (e.g. acetone, propanol, and dimethyl formamide) and fats . Its volatility is 27 mg/m³ at 20 °C and 43 mg/m³ at 35 °C .


Molecular Structure Analysis

4-Nonanoylmorpholine has a molecular formula of C13H25NO2 . Its average mass is 227.343 Da and its monoisotopic mass is 227.188522 Da . The structure of 4-Nonanoylmorpholine includes a morpholine ring attached to a nonanoyl group .


Physical And Chemical Properties Analysis

4-Nonanoylmorpholine has a density of 1.0±0.1 g/cm³, a boiling point of 357.4±35.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.8 mmHg at 25°C . Its enthalpy of vaporization is 60.3±3.0 kJ/mol and its flash point is 169.9±25.9 °C . The compound has a molar refractivity of 65.3±0.3 cm³ and a molar volume of 235.4±3.0 cm³ . It has 3 H bond acceptors, 0 H bond donors, and 7 freely rotating bonds .

Scientific Research Applications

Chemical Properties

“n-Nonanoylmorpholine” is an amide of pelargonic acid and morpholine . It was first synthesized in 1954 by L. M. Rice, from morpholine and acyl chloride of pelargonic acid . It is a liquid insoluble in water and soluble in polar organic solvents (e.g., acetone, propanol, and dimethyl formamide) and fats . Its volatility is 27 mg/m³ at 20 °C and 43 mg/m³ at 35 °C .

Use in Lachrymatory Formulations

“n-Nonanoylmorpholine” is used as a solvent in lachrymatory formulations containing CR gas or CS gas . It is reported to be effective against dogs and starts being effective in concentrations of over 20–40 mg•min/m³ .

Safety and Toxicity

“n-Nonanoylmorpholine” is considered very safe, with high differences between effective and toxic concentrations . At one time it was reportedly used as food seasoning with no reported adverse effects .

Use in Personal Self-Defense Chemical Agents

“n-Nonanoylmorpholine” is commonly used in combination with CR gas or CS gas, commonly referred to as tear gas . This blend is effective even against dogs and people under the influence of alcohol or other drugs . Its effect usually lasts for 15–30 minutes .

Use in Insect Repellent

“n-Nonanoylmorpholine” has been reported to have insect repellent properties in Aedes aegypti mosquitoes .

Use in the Food Industry

Although its effectiveness when used alone is rather low even in the highest permitted concentration, it was reportedly used as food seasoning with no reported adverse effects .

Safety and Hazards

In case of accidental release, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas . Keep people away from and upwind of spill/leak .

properties

IUPAC Name

1-morpholin-4-ylnonan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO2/c1-2-3-4-5-6-7-8-13(15)14-9-11-16-12-10-14/h2-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBRDJXSTGSUITP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(=O)N1CCOCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70201022
Record name Pelargonic acid morpholide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70201022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Nonanoylmorpholine

CAS RN

5299-64-9
Record name 4-Nonanoylmorpholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5299-64-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pelargonic acid morpholide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005299649
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Nonanoylmorpholine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3150
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pelargonic acid morpholide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70201022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-NONANOYLMORPHOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0D2NEP40LU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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